2-Hydroxyethyl dioctyl phosphate
CAS No.: 10525-87-8
Cat. No.: VC19702547
Molecular Formula: C18H39O5P
Molecular Weight: 366.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10525-87-8 |
|---|---|
| Molecular Formula | C18H39O5P |
| Molecular Weight | 366.5 g/mol |
| IUPAC Name | 2-hydroxyethyl dioctyl phosphate |
| Standard InChI | InChI=1S/C18H39O5P/c1-3-5-7-9-11-13-16-21-24(20,23-18-15-19)22-17-14-12-10-8-6-4-2/h19H,3-18H2,1-2H3 |
| Standard InChI Key | NNKQYDOXBOCFAU-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCOP(=O)(OCCCCCCCC)OCCO |
Introduction
Structural Features
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Phosphate Core: Central phosphorus atom bonded to three oxygen atoms and one hydroxyethyl group.
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Octyl Chains: Two branched or linear C₈ alkyl groups attached to the phosphate group.
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Hydroxyethyl Group: A -CH₂CH₂OH substituent contributing hydrophilicity .
Table 1: Key Physicochemical Properties
Synthesis and Industrial Production
Synthetic Routes
The compound is synthesized via esterification of phosphoric acid with 2-hydroxyethanol and dioctyl alcohol under acidic catalysis (e.g., H₂SO₄) . Industrial production involves large-scale reactors with temperature control (60–120°C) and purification via distillation .
Key Reaction Steps:
Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Maximizes esterification |
| Molar Ratio (Alcohols:H₃PO₄) | 2.5:1 | Reduces side products |
| Catalyst Concentration | 1–2% H₂SO₄ | Balances reaction rate and corrosion |
Physicochemical Properties and Stability
Thermal and Chemical Stability
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Thermal Decomposition: Begins at ~200°C, forming phosphoric acid and olefins .
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Hydrolysis: Susceptible in acidic/alkaline conditions, yielding phosphoric acid and alcohols .
Table 3: Stability Comparison with Analogues
| Compound | Thermal Stability (°C) | Hydrolysis Rate (pH 7) |
|---|---|---|
| 2-Hydroxyethyl dioctyl phosphate | 200 | Moderate |
| Tris(2-ethylhexyl) phosphate | 220 | Low |
| Diphenyl octyl phosphate | 250 | Very low |
| Polymer Type | Loading (% w/w) | Flame Retardancy (LOI*) |
|---|---|---|
| PVC | 10–15 | 28–30 |
| Polyethylene | 5–8 | 24–26 |
| *LOI: Limiting Oxygen Index |
Environmental Presence and Human Exposure
Detection in Indoor Environments
Identified in house dust samples at concentrations of 50–200 ng/g, attributed to leaching from plastics and coatings .
Biodegradation
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Aerobic Conditions: 20–30% degradation over 28 days (OECD 301B) .
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Metabolites: Phosphoric acid and 2-hydroxyethanol detected via LC-MS/MS .
| Region | Application | Maximum Allowable Concentration |
|---|---|---|
| EU | Food contact materials | 0.05 mg/kg |
| USA (CPSC) | Consumer plastics | 1% w/w |
Emerging Research and Future Directions
Green Chemistry Innovations
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Biobased Synthesis: Use of fatty alcohols from renewable sources to reduce carbon footprint .
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Nanocomposites: Integration with montmorillonite clays to enhance flame retardancy .
Computational Modeling
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